![molecular formula C12H25NO B13288654 4-[(2-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13288654.png)
4-[(2-Methylcyclohexyl)amino]pentan-1-ol
Description
4-[(2-Methylcyclohexyl)amino]pentan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group substituted with a methyl group and an amino group, attached to a pentanol chain. It is primarily used for research purposes in various scientific fields.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-[(2-methylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10-6-3-4-8-12(10)13-11(2)7-5-9-14/h10-14H,3-9H2,1-2H3 |
InChI Key |
SGFNAQCPGDDHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 2-methylcyclohexylamine with a suitable pentanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylcyclohexyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halides or esters.
Scientific Research Applications
4-[(2-Methylcyclohexyl)amino]pentan-1-ol has a range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-Methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular or biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol
- 4-[Methyl(2-methylcyclohexyl)amino]pentan-2-ol
Uniqueness
4-[(2-Methylcyclohexyl)amino]pentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Biological Activity
4-[(2-Methylcyclohexyl)amino]pentan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's mechanisms, effects, and applications in various biological contexts, supported by empirical data and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H23N1O1
- Molecular Weight : 185.31 g/mol
- IUPAC Name : this compound
The structure of this compound includes a pentanol backbone with an amino group attached to a methylcyclohexyl substituent, contributing to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the amino group enhances its solubility and potential for receptor binding. This compound may influence neurotransmitter systems, particularly those related to the central nervous system (CNS).
Potential Mechanisms:
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
- Enzyme Interaction : The compound could inhibit or activate specific enzymes involved in metabolic processes, affecting cellular signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its effects in vitro and in vivo.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cellular models.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis induced by oxidative damage.
In Vivo Studies
Animal model studies have shown:
- Behavioral Changes : Administration of the compound resulted in altered anxiety-like behaviors, suggesting potential anxiolytic properties.
- Cognitive Enhancement : Improvements in memory tasks were observed, indicating possible nootropic effects.
Data Table: Summary of Biological Activities
Study Type | Biological Activity | Observations |
---|---|---|
In Vitro | Antioxidant | Scavenging of free radicals |
In Vitro | Neuroprotection | Reduced apoptosis in neuronal cells |
In Vivo | Anxiolytic | Altered anxiety-like behaviors |
In Vivo | Cognitive Enhancement | Improved performance in memory tasks |
Case Study 1: Neuroprotective Effects
A study conducted on rat hippocampal neurons showed that treatment with this compound significantly reduced cell death caused by oxidative stress. The mechanism was linked to enhanced expression of antioxidant enzymes.
Case Study 2: Behavioral Analysis
In a behavioral study involving mice subjected to stress paradigms, administration of the compound led to decreased signs of anxiety and improved exploratory behavior compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.